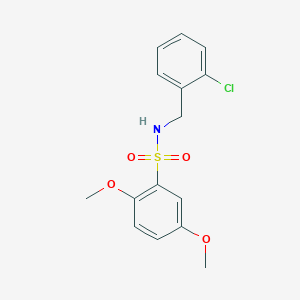

N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide

Vue d'ensemble

Description

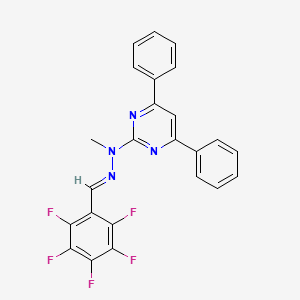

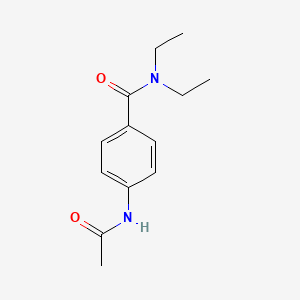

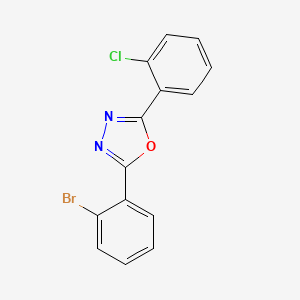

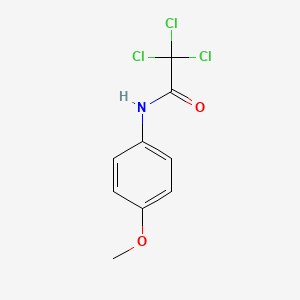

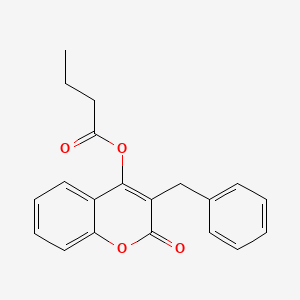

“N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), which is substituted with a chlorine atom at the 2-position. It also has a sulfonamide group (-SO2NH2) and two methoxy groups (-OCH3) at the 2 and 5 positions of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl group, sulfonamide group, and methoxy groups would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the chlorobenzyl group might undergo nucleophilic substitution reactions, and the sulfonamide group could participate in acid-base reactions .Applications De Recherche Scientifique

Antimicrobial Activity

“N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide” has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) , a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This inhibition activity is significant because it affects the growth of Haemophilus influenzae , a pathogen responsible for various respiratory infections. The compound’s ability to target DXS with an IC50 value of 1.0 μM makes it a potential candidate for developing new antimicrobial agents against DXS-dependent bacteria .

Inhibition of Biofilm Formation

The compound’s antimicrobial properties extend to its potential to inhibit biofilm formation. Biofilms are complex communities of microorganisms that are highly resistant to antimicrobial treatments. By inhibiting the growth of bacteria like Haemophilus influenzae , “N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide” may also prevent the establishment of these persistent and protective structures, thereby enhancing the efficacy of antimicrobial therapies .

Antifungal Applications

In addition to its antibacterial properties, this compound has shown promise in antifungal applications. The related benzyl functionalized benzimidazole silver (I) complexes, which share a structural similarity, have demonstrated good antimicrobial activity against fungal strains such as Candida albicans and Candida glabrata . This suggests that “N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide” could be explored for its efficacy against these and other fungal pathogens.

Molecular Docking Studies

The compound has been used in molecular docking studies to explore its interaction with bacterial proteins. These studies help in understanding the binding affinities and inhibition constants, which are crucial for the design of more effective antimicrobial agents. The molecular docking methods against bacterial DNA-gyrase and CYP51 are particularly promising for further research into the compound’s potential as a therapeutic agent .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-20-12-7-8-14(21-2)15(9-12)22(18,19)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUOMBPVOTYCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)

![2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5717572.png)

![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)

![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)

![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)